4-[2-fluoro-5-[[(1S,2R,3S,4R)-3-[[4-fluoro-3-(pentafluoro-lambda6-sulfanyl)phenyl]carbamoyl]-2-bicyclo[2.2.1]heptanyl]carbamoyl]-4-methoxyphenoxy]-1-methylcyclohexane-1-carboxylic acid
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Overview
Description
4-[2-fluoro-5-[[(1S,2R,3S,4R)-3-[[4-fluoro-3-(pentafluoro-lambda6-sulfanyl)phenyl]carbamoyl]-2-bicyclo[221]heptanyl]carbamoyl]-4-methoxyphenoxy]-1-methylcyclohexane-1-carboxylic acid is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-fluoro-5-[[(1S,2R,3S,4R)-3-[[4-fluoro-3-(pentafluoro-lambda6-sulfanyl)phenyl]carbamoyl]-2-bicyclo[2.2.1]heptanyl]carbamoyl]-4-methoxyphenoxy]-1-methylcyclohexane-1-carboxylic acid typically involves multi-step organic reactions. These steps may include:
Formation of the bicyclo[2.2.1]heptane core: This can be achieved through Diels-Alder reactions.
Introduction of fluoro and carbamoyl groups: These steps may involve nucleophilic substitution reactions using appropriate fluorinating agents and carbamoylating reagents.
Attachment of the methoxyphenoxy and carboxylic acid groups: These steps may involve esterification and subsequent hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and carbamoyl groups.
Reduction: Reduction reactions may target the fluoro and carbamoyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and the bicyclo[2.2.1]heptane core.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its fluoro and carbamoyl groups may play a role in binding affinity and specificity.
Medicine
In medicine, the compound may be investigated for its potential therapeutic properties. Its structure suggests it could interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[2-fluoro-5-[[(1S,2R,3S,4R)-3-[[4-fluoro-3-(pentafluoro-lambda6-sulfanyl)phenyl]carbamoyl]-2-bicyclo[2.2.1]heptanyl]carbamoyl]-4-methoxyphenoxy]-1-methylcyclohexane-1-carboxylic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoro and carbamoyl groups may enhance binding affinity and specificity, while the methoxy and carboxylic acid groups may influence solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-[2-fluoro-5-[[(1S,2R,3S,4R)-3-[[4-fluoro-3-(pentafluoro-lambda6-sulfanyl)phenyl]carbamoyl]-2-bicyclo[2.2.1]heptanyl]carbamoyl]-4-methoxyphenoxy]-1-methylcyclohexane-1-carboxylic acid analogs: Compounds with similar core structures but different substituents.
Fluorinated aromatic compounds: Compounds with fluoro groups attached to aromatic rings.
Carbamoyl-substituted compounds: Compounds with carbamoyl groups attached to various molecular frameworks.
Uniqueness
The uniqueness of 4-[2-fluoro-5-[[(1S,2R,3S,4R)-3-[[4-fluoro-3-(pentafluoro-lambda6-sulfanyl)phenyl]carbamoyl]-2-bicyclo[221]heptanyl]carbamoyl]-4-methoxyphenoxy]-1-methylcyclohexane-1-carboxylic acid lies in its combination of functional groups and molecular architecture
Properties
Molecular Formula |
C30H33F7N2O6S |
---|---|
Molecular Weight |
682.6 g/mol |
IUPAC Name |
4-[2-fluoro-5-[[(1S,2R,3S,4R)-3-[[4-fluoro-3-(pentafluoro-λ6-sulfanyl)phenyl]carbamoyl]-2-bicyclo[2.2.1]heptanyl]carbamoyl]-4-methoxyphenoxy]-1-methylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C30H33F7N2O6S/c1-30(29(42)43)9-7-18(8-10-30)45-23-13-19(22(44-2)14-21(23)32)27(40)39-26-16-4-3-15(11-16)25(26)28(41)38-17-5-6-20(31)24(12-17)46(33,34,35,36)37/h5-6,12-16,18,25-26H,3-4,7-11H2,1-2H3,(H,38,41)(H,39,40)(H,42,43)/t15-,16+,18?,25+,26-,30?/m1/s1 |
InChI Key |
CDRWWKJURUZOFS-NSFQEJNMSA-N |
Isomeric SMILES |
CC1(CCC(CC1)OC2=C(C=C(C(=C2)C(=O)N[C@@H]3[C@H]4CC[C@H](C4)[C@@H]3C(=O)NC5=CC(=C(C=C5)F)S(F)(F)(F)(F)F)OC)F)C(=O)O |
Canonical SMILES |
CC1(CCC(CC1)OC2=C(C=C(C(=C2)C(=O)NC3C4CCC(C4)C3C(=O)NC5=CC(=C(C=C5)F)S(F)(F)(F)(F)F)OC)F)C(=O)O |
Origin of Product |
United States |
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